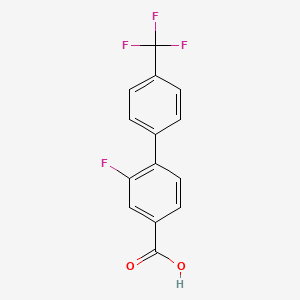

3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid

Description

Properties

IUPAC Name |

3-fluoro-4-[4-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O2/c15-12-7-9(13(19)20)3-6-11(12)8-1-4-10(5-2-8)14(16,17)18/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMCSEPBPTWMCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681403 | |

| Record name | 2-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261849-23-3 | |

| Record name | 2-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid chemical properties

An In-Depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)benzoic Acid: Properties, Synthesis, and Applications

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of key chemical building blocks is paramount. 3-Fluoro-4-(trifluoromethyl)benzoic acid, a fluorinated derivative of benzoic acid, has emerged as a significant intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. This guide provides a detailed overview of its chemical properties, synthesis, and notable applications, offering field-proven insights for its effective utilization.

Core Chemical and Physical Properties

3-Fluoro-4-(trifluoromethyl)benzoic acid is a white to off-white crystalline solid.[1][2] The incorporation of both a fluorine atom and a trifluoromethyl group onto the benzoic acid scaffold imparts unique electronic properties and metabolic stability to derivative compounds, making it a valuable synthon in drug discovery.

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 115754-21-7 | [1][3] |

| Molecular Formula | C₈H₄F₄O₂ | [1][3] |

| Molecular Weight | 208.11 g/mol | [1][3] |

| Melting Point | 174-179 °C | [1][2][4] |

| Boiling Point | 251 °C | [1][2] |

| Density | 1.489 g/cm³ | [1][2] |

| pKa | 3.35 ± 0.10 (Predicted) | [1][2] |

| Solubility | Slightly soluble in DMSO and Methanol | [1][2] |

| Appearance | White to off-white crystalline powder | [1][2] |

Chemical Structure

The structure of 3-fluoro-4-(trifluoromethyl)benzoic acid is characterized by a benzene ring substituted with a carboxylic acid group, a fluorine atom at position 3, and a trifluoromethyl group at position 4.

Caption: Chemical Structure of 3-Fluoro-4-(trifluoromethyl)benzoic acid

Synthesis and Reactivity

As a substituted benzoic acid, this compound exhibits reactivity characteristic of its functional groups. The carboxylic acid moiety can undergo esterification, amidation, and reduction. The aromatic ring is susceptible to further electrophilic substitution, directed by the existing substituents.

A common application of 3-fluoro-4-(trifluoromethyl)benzoic acid is in condensation reactions, particularly with aminopyridines, to synthesize more complex molecules.[3] This reactivity is central to its use in the development of active pharmaceutical ingredients (APIs).

Illustrative Synthetic Workflow: Amide Formation

A frequent and critical reaction involving this benzoic acid derivative is its conversion to an amide. This is often a key step in the synthesis of biologically active molecules. The carboxylic acid can be activated to facilitate nucleophilic attack by an amine.

Caption: Generalized workflow for amide synthesis.

Step-by-Step Protocol: Amide Coupling

-

Dissolution: Dissolve 3-fluoro-4-(trifluoromethyl)benzoic acid in a suitable aprotic solvent (e.g., dimethylformamide or dichloromethane).

-

Activation: Add a coupling reagent (e.g., HATU, EDC with HOBt) to the solution to activate the carboxylic acid, forming a more reactive intermediate. The choice of coupling reagent is critical to prevent side reactions and ensure high yield.

-

Amine Addition: Introduce the desired amine to the reaction mixture. The nucleophilic amine will attack the activated carbonyl carbon.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.

-

Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents and byproducts. The crude product is then purified, typically by column chromatography, to yield the desired amide.

Applications in Research and Development

The unique substitution pattern of 3-fluoro-4-(trifluoromethyl)benzoic acid makes it a valuable building block in several areas of chemical and pharmaceutical research.

Medicinal Chemistry and Drug Discovery

This compound is extensively studied and used in the synthesis of active pharmaceutical ingredients (APIs).[3] A notable application is its role as a crucial intermediate in the synthesis of potassium channel openers, which are investigated for the treatment of epilepsy.[3][4] The fluorine and trifluoromethyl groups can enhance the lipophilicity and metabolic stability of drug candidates, potentially improving their pharmacokinetic profiles.

Organometallic Chemistry

The carboxylic acid group of 3-fluoro-4-(trifluoromethyl)benzoic acid can act as a ligand, chelating with metal centers.[3] This property has been utilized in the synthesis of organometallic complexes, such as those with dysprosium, leading to the formation of pH-tunable magnetic clusters with slow magnetic relaxation.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-fluoro-4-(trifluoromethyl)benzoic acid.

-

Hazard Identification : It is classified as an irritant.[1][2] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6]

-

Handling : Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of the powder.[7] Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.[7]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][8]

-

First Aid : In case of eye contact, rinse cautiously with water for several minutes.[5] If on skin, wash with plenty of soap and water.[5] If inhaled, move the person to fresh air.[5] Seek medical attention if irritation persists.[5]

Conclusion

3-Fluoro-4-(trifluoromethyl)benzoic acid is a versatile and valuable fluorinated building block for organic synthesis. Its unique combination of functional groups and substituents provides a gateway to novel molecular architectures with desirable properties for pharmaceutical and materials science applications. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in a research and development setting.

References

-

3-Fluoro-4-(trifluoromethyl)benzoic acid | CAS 115754-21-7 | Ossila.

-

3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID One Chongqing Chemdad Co.

-

3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID | 115754-21-7 - ChemicalBook.

-

SAFETY DATA SHEET - Fisher Scientific.

-

Cas 115754-21-7,3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID | lookchem.

-

SAFETY DATA SHEET - Thermo Fisher Scientific.

-

Benzoic Acid – Uses and Safety | VelocityEHS.

-

SAFETY DATA SHEET - National Institute of Standards and Technology.

Sources

- 1. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. lookchem.com [lookchem.com]

- 3. ossila.com [ossila.com]

- 4. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID | 115754-21-7 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. ehs.com [ehs.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

Spectroscopic Unveiling of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic Acid: A Predictive and Methodological Guide

Introduction: The Structural Significance of a Fluorinated Biphenyl Carboxylic Acid

3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid is a polysubstituted aromatic compound with significant potential in medicinal chemistry and materials science. Its structure, characterized by a benzoic acid core functionalized with a fluorine atom and a trifluoromethylphenyl group, imparts a unique combination of lipophilicity, electronic properties, and hydrogen bonding capabilities. These features make it an attractive building block for the synthesis of novel therapeutic agents and functional materials. For researchers in drug development, the precise characterization of such molecules is paramount, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical endeavor.

This in-depth guide provides a comprehensive overview of the expected spectroscopic data for 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid. Due to the limited availability of public domain experimental spectra for this specific molecule (CAS 115754-21-7), this document leverages a predictive approach grounded in the empirical data of structurally analogous compounds. By dissecting the anticipated spectral features, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to interpret, predict, and validate the spectroscopic identity of this and related compounds.

Molecular Structure and Predicted Spectroscopic Behavior

The logical starting point for any spectroscopic analysis is a clear understanding of the molecule's structure. The interplay of the electron-withdrawing trifluoromethyl group, the electronegative fluorine atom, and the acidic proton of the carboxylic acid will govern the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns observed in the respective spectra.

Caption: 2D structure of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid, both ¹H and ¹³C NMR will provide critical information on the electronic environment of each nucleus.

¹H NMR Spectroscopy: Expected Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the carboxylic acid proton. The electron-withdrawing nature of the substituents will generally lead to a downfield shift of the aromatic protons compared to benzene.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| Carboxylic Acid (-COOH) | > 12.0 | Singlet (broad) | - |

| Aromatic H (position 2) | 8.0 - 8.2 | Doublet of doublets | JH-H ≈ 8.0, JH-F ≈ 2.0 |

| Aromatic H (position 5) | 7.8 - 8.0 | Doublet | JH-H ≈ 8.0 |

| Aromatic H (position 6) | 7.6 - 7.8 | Doublet of doublets | JH-H ≈ 8.0, JH-F ≈ 9.0 |

| Aromatic H (phenyl ring) | 7.6 - 7.8 | Multiplet | - |

Causality behind Predictions: The broad singlet for the carboxylic acid proton is a hallmark feature, arising from hydrogen bonding and chemical exchange. The aromatic protons on the benzoic acid ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The proton at position 6 will likely show a larger coupling to the adjacent fluorine atom (ortho coupling) compared to the proton at position 2 (meta coupling). The protons on the trifluoromethylphenyl ring are expected to appear as a multiplet due to their own coupling and potential through-space interactions.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide insights into the carbon skeleton. The presence of fluorine will induce C-F coupling, which can be a valuable diagnostic tool.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted C-F Coupling |

| Carboxylic Acid (-COOH) | 165 - 170 | Possible small coupling |

| C-F | 160 - 165 | Large ¹JC-F |

| C-CF₃ (phenyl ring) | 130 - 135 | Quartet (³JC-F) |

| Aromatic C-H | 115 - 140 | Variable JC-F |

| Aromatic Quaternary C | 130 - 150 | Variable JC-F |

| -CF₃ | ~124 | Large ¹JC-F |

Causality behind Predictions: The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The trifluoromethyl carbon will also show a large one-bond coupling and will appear as a quartet in the proton-decoupled spectrum due to coupling with the three fluorine atoms. The aromatic carbons will show a range of chemical shifts influenced by the inductive and resonance effects of the substituents.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Caption: A streamlined workflow for NMR data acquisition and analysis.

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500-3300 | Broad, Strong |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C=O stretch (carboxylic acid) | 1680-1710 | Strong |

| C=C stretch (aromatic) | 1450-1600 | Medium to Strong |

| C-F stretch | 1100-1300 | Strong |

| C-O stretch (carboxylic acid) | 1210-1320 | Strong |

| O-H bend (carboxylic acid) | 920-950 | Broad, Medium |

Causality behind Predictions: The most prominent feature will be the very broad O-H stretching band of the carboxylic acid dimer, a consequence of strong hydrogen bonding. The carbonyl (C=O) stretch will be a sharp, intense peak. The C-F and C-O stretching vibrations will also give rise to strong absorptions in the fingerprint region. The presence of the trifluoromethyl group will likely result in several strong bands in the 1100-1300 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid (C₁₄H₈F₄O₂) is approximately 296.04 g/mol . A prominent molecular ion peak is expected at m/z 296.

-

Key Fragmentation Pathways:

-

Loss of -OH (M-17): A peak at m/z 279 corresponding to the loss of a hydroxyl radical.

-

Loss of -COOH (M-45): A peak at m/z 251 corresponding to the loss of the carboxyl group.

-

Fragments from the biphenyl core: Various peaks corresponding to the cleavage of the biphenyl linkage and fragmentation of the aromatic rings.

-

Causality behind Predictions: In electron ionization (EI) mass spectrometry, the molecular ion will be formed, and its subsequent fragmentation will be dictated by the stability of the resulting ions and neutral species. The loss of the hydroxyl and carboxyl groups are common fragmentation pathways for benzoic acids.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions to generate the mass spectrum.

Caption: A simplified representation of the predicted major fragmentation pathways.

Conclusion: An Integrated Approach to Spectroscopic Characterization

The comprehensive spectroscopic characterization of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid requires an integrated approach, where the data from NMR, IR, and MS are collectively interpreted to build a cohesive and unambiguous structural assignment. This guide, while predictive in nature, provides a robust framework for researchers to anticipate and interpret the spectroscopic features of this important molecule. The provided experimental protocols represent standard, field-proven methodologies that are essential for obtaining high-quality data. By understanding the causality behind the expected spectral patterns, scientists can approach the synthesis and analysis of novel fluorinated biaryl compounds with greater confidence and efficiency.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

PubChem. Database of Chemical Information. National Center for Biotechnology Information. [Link]

A Comprehensive Technical Guide to the Synthesis of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid

Introduction

3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid is a highly functionalized aromatic carboxylic acid derivative. Its structural complexity, featuring a biphenyl core with fluorine and trifluoromethyl substituents, makes it a valuable building block in medicinal chemistry and materials science. This guide provides an in-depth exploration of a robust and efficient synthetic pathway for this compound, designed for researchers, chemists, and professionals in drug development. The methodologies detailed herein are grounded in established chemical principles and supported by authoritative literature, ensuring both scientific rigor and practical applicability. This molecule serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including potassium channel openers for the treatment of conditions like epilepsy.[1]

Retrosynthetic Analysis and Strategic Approach

The core challenge in synthesizing 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid lies in the strategic formation of the C-C bond between the two aromatic rings and the regioselective introduction of the substituents. A retrosynthetic analysis suggests that a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling, is a highly effective strategy. This approach offers high functional group tolerance, mild reaction conditions, and generally good to excellent yields.[2][3][4]

The proposed disconnection is between the two phenyl rings, leading to two key precursors: 3-Fluoro-4-bromobenzoic acid and 4-(Trifluoromethyl)phenylboronic acid . This strategy allows for the late-stage formation of the complex biphenyl structure from readily available or synthetically accessible starting materials.

An alternative approach could involve the formation of the biphenyl linkage first, followed by the introduction of the carboxylic acid functionality via a Grignard reaction with carbon dioxide. While viable, the Suzuki-Miyaura pathway is often preferred due to its broader functional group compatibility and operational simplicity.

Primary Synthetic Pathway: Suzuki-Miyaura Coupling

The cornerstone of this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful transformation enables the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[2][3][4] In this specific synthesis, 3-Fluoro-4-bromobenzoic acid serves as the organohalide partner, and 4-(Trifluoromethyl)phenylboronic acid is the organoboron reagent.

Caption: Suzuki-Miyaura coupling for the synthesis of the target molecule.

Synthesis of Precursors

1. Synthesis of 3-Fluoro-4-bromobenzoic acid

This precursor can be synthesized from 3-fluorobenzoic acid through a three-step process involving nitration, reduction, and bromination.[5]

-

Step 1: Nitration of 3-fluorobenzoic acid. 3-fluorobenzoic acid is reacted with nitric acid in the presence of sulfuric acid to yield 3-fluoro-4-nitrobenzoic acid.[5]

-

Step 2: Reduction of the nitro group. The nitro group of 3-fluoro-4-nitrobenzoic acid is then reduced to an amino group using a reducing agent like tin(II) chloride or iron powder, affording 3-fluoro-4-aminobenzoic acid.[5]

-

Step 3: Bromination. The final step is the bromination of 3-fluoro-4-aminobenzoic acid to give 3-Fluoro-4-bromobenzoic acid using a brominating agent such as bromine or N-bromosuccinimide.[5]

An alternative, more direct route involves the Friedel-Crafts acylation of fluorobenzene, followed by bromination and oxidation.[6][7]

2. Synthesis of 4-(Trifluoromethyl)phenylboronic acid

This crucial reagent can be prepared from 1-bromo-4-(trifluoromethyl)benzene. The synthesis involves a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.[8]

-

Step 1: Lithiation. 1-bromo-4-(trifluoromethyl)benzene is treated with a strong base, typically n-butyllithium, at low temperatures (-78 °C) to generate the corresponding aryllithium species.

-

Step 2: Borylation. The aryllithium intermediate is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate ester.[8]

-

Step 3: Hydrolysis. Finally, acidic workup hydrolyzes the boronate ester to yield 4-(Trifluoromethyl)phenylboronic acid.[8]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

| Reagent/Parameter | Quantity/Value | Molar Equiv. | Notes |

| 3-Fluoro-4-bromobenzoic acid | 1.0 g | 1.0 | |

| 4-(Trifluoromethyl)phenylboronic acid | 1.04 g | 1.2 | [9][10] |

| Pd(dppf)Cl₂ | 149 mg | 0.04 | Palladium catalyst[11] |

| Sodium Carbonate (Na₂CO₃) | 1.45 g | 3.0 | Base |

| 1,4-Dioxane | 20 mL | - | Solvent |

| Water | 5 mL | - | Co-solvent |

| Reaction Temperature | 90-100 °C | - | |

| Reaction Time | 12-24 hours | - | Monitor by TLC or LC-MS |

Procedure:

-

To a dried round-bottom flask, add 3-Fluoro-4-bromobenzoic acid, 4-(Trifluoromethyl)phenylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed 1,4-dioxane and water to the flask.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and acidify to a pH of approximately 1-2 with 1M HCl. This will precipitate the carboxylic acid product.[12]

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford pure 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid.

Alternative Synthetic Pathway: Grignard Reaction

An alternative strategy involves forming the biphenyl core first, followed by the introduction of the carboxylic acid group via a Grignard reaction.

Caption: Alternative synthesis via a Grignard reaction.

This route first involves a Suzuki coupling to form 2-Fluoro-4'-(trifluoromethyl)biphenyl. This intermediate is then brominated at the 4-position of the fluorinated ring. The resulting aryl bromide is converted to a Grignard reagent, which is then carboxylated using carbon dioxide.[13][14][15] While feasible, this pathway is longer and may present challenges with regioselectivity during the bromination step.

Detailed Experimental Protocol: Grignard Carboxylation

| Reagent/Parameter | Quantity/Value | Molar Equiv. | Notes |

| 4-Bromo-2-fluoro-4'-(trifluoromethyl)biphenyl | 1.0 g | 1.0 | |

| Magnesium Turnings | 86 mg | 1.2 | Activated |

| Anhydrous Tetrahydrofuran (THF) | 20 mL | - | Solvent |

| Carbon Dioxide (solid) | Excess | - | Dry Ice |

| 1M HCl | As needed | - | For workup |

| Reaction Temperature | Reflux for Grignard formation, then -78 °C for carboxylation | - | |

| Reaction Time | 2-4 hours for Grignard, 1 hour for carboxylation | - |

Procedure:

-

Activate magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere.

-

Add a solution of 4-Bromo-2-fluoro-4'-(trifluoromethyl)biphenyl in anhydrous THF dropwise to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction.[16]

-

Once the Grignard reagent formation is initiated (indicated by a color change and gentle reflux), add the remaining aryl bromide solution at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Carefully add crushed dry ice (solid CO₂) to the cooled Grignard reagent solution with vigorous stirring.[15]

-

Allow the mixture to warm to room temperature.

-

Quench the reaction by slowly adding 1M HCl until the solution is acidic.[16]

-

Extract the product with an organic solvent, wash, dry, and purify as described in the Suzuki-Miyaura protocol.

Conclusion and Outlook

The synthesis of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid is most efficiently achieved through a Suzuki-Miyaura cross-coupling reaction between 3-Fluoro-4-bromobenzoic acid and 4-(Trifluoromethyl)phenylboronic acid. This pathway is characterized by its high convergence, operational simplicity, and the commercial availability of the necessary precursors. The detailed protocols provided in this guide, supported by established chemical literature, offer a reliable framework for the successful synthesis of this important chemical intermediate. Future research may focus on developing more sustainable catalytic systems or exploring flow chemistry approaches to enhance the scalability and efficiency of this synthesis.

References

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid.

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.

-

University of California, Irvine. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

-

MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid. Retrieved from [Link]

-

YouTube. (2020, October 29). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Retrieved from [Link]

-

ResearchGate. (2023, August 16). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]

- 7. DE3035355A1 - METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID - Google Patents [patents.google.com]

- 8. guidechem.com [guidechem.com]

- 9. 4-三氟甲基苯基硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 4-(Trifluoromethyl)phenylboronic Acid | 128796-39-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]

- 14. mason.gmu.edu [mason.gmu.edu]

- 15. youtube.com [youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

Unlocking the Therapeutic Potential of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic Acid: A Technical Guide to Target Identification and Validation

Foreword: The Rationale for Exploration

In the landscape of modern drug discovery, the strategic exploration of compounds with privileged structural motifs is a cornerstone of identifying novel therapeutic agents. The biphenyl carboxylic acid scaffold has a rich history in medicinal chemistry, forming the backbone of numerous clinically successful drugs.[1] This guide focuses on a specific, yet under-explored derivative, 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid . The presence of fluorine and a trifluoromethyl group is known to enhance metabolic stability, binding affinity, and lipophilicity, making this compound a compelling candidate for investigation. While direct biological data for this exact molecule is scarce, its structural analogy to a class of compounds with a wide array of pharmacological activities provides a strong rationale for a targeted investigation into its therapeutic potential.[1][2] This document serves as an in-depth technical guide for researchers, outlining a logical, evidence-based approach to identifying and validating its potential therapeutic targets.

I. The Biphenyl Carboxylic Acid Precedent: A Foundation for Inquiry

The biphenyl carboxylic acid framework is a well-established pharmacophore, most notably recognized in the class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1] Marketed drugs such as Diflunisal and Fenbufen, which are structurally related to our topic compound, exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation and pain.[1][3][4][5][6][7][8][9][10][11][12]

However, the therapeutic landscape of this scaffold extends far beyond inflammation. Recent research has illuminated a diverse range of biological activities associated with biphenyl carboxylic acid derivatives, including:

-

Anticancer Activity: Various derivatives have demonstrated cytotoxicity against a range of cancer cell lines.[1][2][13]

-

Antimicrobial Properties: Certain compounds have shown promising activity against pathogenic bacteria.[14]

-

Urate Transporter 1 (URAT1) Inhibition: This has identified potential treatments for hyperuricemia and gout.[1][15]

-

Nuclear Receptor Modulation: Specific derivatives have been found to act as agonists for retinoic acid receptors (RAR) and retinoid X receptors (RXR), suggesting applications in hematological malignancies.[16]

This precedent strongly suggests that 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid is likely to modulate one or more of these, or related, biological pathways.

II. Primary Hypothesized Therapeutic Targets

Based on the established pharmacology of structurally analogous compounds, we propose the following as primary therapeutic targets for investigation:

-

Cyclooxygenase (COX) Enzymes (COX-1 and COX-2): Given the prevalence of COX inhibition among biphenyl carboxylic acids, this is the most logical starting point.

-

Oncogenic Kinases and Signaling Pathways: The trifluoromethylphenyl moiety is a common feature in many kinase inhibitors.

-

Bacterial Enzymes: The potential for novel antibacterial agents warrants exploration.

This guide will now delve into the experimental workflows required to validate each of these hypotheses.

III. Target Validation Strategy: A Phased Approach

A tiered approach to target validation is recommended, beginning with broad, high-throughput screening and progressing to more focused, mechanism-of-action studies.

Phase 1: Initial Target Class Screening

The initial phase aims to broadly assess the compound's activity against the hypothesized target classes.

Rationale: To rapidly assess whether the compound exhibits inhibitory activity against a broad range of protein kinases, which are critical regulators of cellular processes and frequently implicated in cancer.

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid in 100% DMSO.

-

Assay Platform: Utilize a commercially available radiometric or fluorescence-based kinase assay panel (e.g., KinomeScan™, Reaction Biology).

-

Screening Concentration: Perform an initial single-point screen at a concentration of 10 µM.

-

Data Analysis: Identify any kinases showing significant inhibition (typically >50% at 10 µM).

-

Follow-up: For any "hits," perform dose-response assays to determine the IC₅₀ value.

Rationale: To directly determine if the compound inhibits the primary targets of NSAIDs.

Methodology:

-

Assay Kit: Employ a commercially available COX (ovine or human) inhibitor screening assay kit (e.g., from Cayman Chemical). This assay typically measures the peroxidase activity of COX.

-

Enzyme Preparation: Reconstitute purified ovine or human COX-1 and COX-2 enzymes according to the manufacturer's protocol.

-

Compound Incubation: Incubate the enzymes with varying concentrations of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid (e.g., from 0.01 µM to 100 µM) and a known control inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Detection: Measure the absorbance or fluorescence at the appropriate wavelength.

-

Data Analysis: Calculate the IC₅₀ values for both COX-1 and COX-2 to determine potency and selectivity.

Rationale: To assess the compound's potential as an antibacterial agent against a panel of clinically relevant bacterial strains.

Methodology:

-

Bacterial Strains: Select a panel of Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

-

Broth Microdilution Method (CLSI Guidelines):

-

Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate with appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Phase 2: Cellular Activity and Mechanism of Action

Should Phase 1 yield promising results in any of the screened areas, the next phase focuses on confirming activity in a cellular context and elucidating the mechanism of action.

If kinase inhibition is observed, the following workflow is recommended:

Figure 2: Workflow for validating an anti-inflammatory target.

Experimental Protocol 5: Cellular Prostaglandin E2 (PGE2) Assay

Methodology:

-

Cell Model: Use a cell line that produces high levels of PGE2 upon stimulation (e.g., LPS-stimulated RAW 264.7 macrophages).

-

Treatment: Pre-treat cells with the compound before stimulating with lipopolysaccharide (LPS).

-

PGE2 Measurement: Collect the cell culture supernatant and measure PGE2 levels using a commercial ELISA kit.

-

Data Analysis: Determine the IC₅₀ for PGE2 production.

IV. Summary of Potential and Future Directions

The structural features of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid, combined with the extensive pharmacology of the biphenyl carboxylic acid class, provide a strong foundation for investigating its therapeutic potential. The proposed phased approach, beginning with broad screening and progressing to detailed mechanistic studies, offers a robust and efficient pathway to identifying and validating its primary therapeutic targets. The versatility of this chemical scaffold suggests that even if the primary hypotheses are not confirmed, further exploration into other areas, such as URAT1 inhibition or nuclear receptor modulation, would be warranted. The data generated from the outlined protocols will be instrumental in guiding the future development of this promising compound.

V. References

-

Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC - PubMed Central. [Link]

-

Diflunisal - Wikipedia. [Link]

-

QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity - MedCrave online. [Link]

-

Fenbufen: a review of its pharmacological properties and therapeutic use in rheumatic diseases and acute pain - PubMed. [Link]

-

Pharmacologic properties of fenbufen - PubMed. [Link]

-

What is the mechanism of Diflunisal? - Patsnap Synapse. [Link]

-

BIPHENYL CARBOXYLIC ACID - Ataman Kimya. [Link]

-

Fenbufen : Indications, Uses, Dosage, Drugs Interactions, Side effects - Medical Dialogues. [Link]

-

Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. [Link]

-

A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives - ResearchGate. [Link]

-

The pharmacology of fenbufen, 3-(4-biphenylylcarbonyl)propionic acid, and 4-biphenylacetic acid, interesting antiinflammatory-analgesic agents - PubMed. [Link]

-

Identification and characterization of a phenyl-thiazolyl-benzoic acid derivative as a novel RAR/RXR agonist - NIH. [Link]

-

Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - MDPI. [Link]

-

Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. [Link]

-

Diflunisal - LiverTox - NCBI Bookshelf - NIH. [Link]

-

Diflunisal (Dolobid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. [Link]

-

Fenbufen - Grokipedia. [Link]

-

Diflunisal | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. Diflunisal - Wikipedia [en.wikipedia.org]

- 4. Fenbufen: a review of its pharmacological properties and therapeutic use in rheumatic diseases and acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacologic properties of fenbufen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Diflunisal? [synapse.patsnap.com]

- 7. Fenbufen : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 8. The pharmacology of fenbufen, 3-(4-biphenylylcarbonyl)propionic acid, and 4-biphenylacetic acid, interesting antiinflammatory-analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diflunisal - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Diflunisal (Dolobid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 11. grokipedia.com [grokipedia.com]

- 12. Diflunisal | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. preprints.org [preprints.org]

- 14. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Identification and characterization of a phenyl-thiazolyl-benzoic acid derivative as a novel RAR/RXR agonist - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of action of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid

An In-depth Technical Guide on the Synthetic Utility and Mechanistic Contributions of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic Acid in Drug Discovery

Introduction

3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid is a highly functionalized aromatic carboxylic acid that has garnered significant interest within the medicinal chemistry and drug development sectors. Its chemical structure, characterized by a benzoic acid core substituted with both a fluorine atom and a trifluoromethylphenyl group, makes it a valuable and versatile building block in the synthesis of complex, biologically active molecules. While not typically considered a pharmacologically active agent in its own right, its true significance lies in its role as a key synthetic intermediate. The strategic incorporation of this moiety into larger molecular scaffolds allows for the fine-tuning of physicochemical and pharmacokinetic properties, ultimately contributing to the efficacy and safety of the final drug candidate.

This technical guide will provide an in-depth exploration of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid, not through the lens of a direct mechanism of action, but by elucidating its critical role as a precursor in the development of potent therapeutic agents. We will delve into its chemical properties, its application in the synthesis of kinase inhibitors and potassium channel openers, and the mechanistic principles of the resulting bioactive compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar building blocks in their own discovery programs.

Physicochemical Properties and Synthetic Utility

The utility of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid as a synthetic building block is rooted in its distinct chemical features. The presence of fluorine and trifluoromethyl groups significantly influences the electronic and lipophilic properties of the molecule, which can be conferred to the final active pharmaceutical ingredient (API).

| Property | Value |

| CAS Number | 115754-21-7 |

| Molecular Formula | C₁₄H₈F₄O₂ |

| Molecular Weight | 284.21 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in polar organic solvents such as ethanol, methanol, and DMSO |

The carboxylic acid functional group is the primary site of reactivity, readily undergoing condensation reactions, particularly amidation, to form stable amide bonds.[1] This is a cornerstone of its application, as the amide linkage is a common and structurally important feature in a vast array of drug molecules. The fluorine and trifluoromethyl groups, on the other hand, are often incorporated to enhance properties such as:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life of the drug in the body.

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets. The trifluoromethyl group can also participate in various non-covalent interactions, including dipole-dipole and hydrophobic interactions, to enhance binding.

-

Lipophilicity: The introduction of fluorine and trifluoromethyl groups increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[2] Many small molecule kinase inhibitors are designed to be ATP-competitive, binding to the ATP-binding site of the kinase and preventing the transfer of a phosphate group to the substrate.[3]

3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid is a key precursor in the synthesis of a variety of kinase inhibitors.[4] Its carboxylic acid moiety can be readily coupled with various amine-containing heterocyclic scaffolds to generate the final inhibitor. The 3-fluoro-4-(4-trifluoromethylphenyl) portion of the molecule often serves as a key pharmacophore that occupies a hydrophobic pocket within the kinase active site, contributing to the overall potency and selectivity of the inhibitor.

General Synthetic Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor using 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid as a starting material.

Detailed Experimental Protocol: Amide Coupling

The following is a representative, step-by-step protocol for the amide coupling reaction, a critical step in the synthesis of many kinase inhibitors.

-

Activation of the Carboxylic Acid:

-

To a solution of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DMF) under an inert atmosphere (e.g., nitrogen, argon), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the activated ester.

-

-

Amide Bond Formation:

-

To the solution containing the activated ester, add the desired amine-containing heterocycle (1.0-1.2 eq).

-

Continue to stir the reaction mixture at room temperature for 2-16 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion of the reaction, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the final kinase inhibitor.

-

Role in the Synthesis of Potassium Channel Openers

Potassium channels are transmembrane proteins that selectively allow the passage of potassium ions across cell membranes. They are crucial for setting the resting membrane potential and for repolarizing the membrane after an action potential. Potassium channel openers are a class of drugs that activate these channels, leading to hyperpolarization of the cell membrane. This makes the cell less excitable and has therapeutic applications in conditions such as epilepsy and hypertension.[5]

3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid serves as a vital building block in the synthesis of certain potassium channel openers.[5] Similar to its role in kinase inhibitor synthesis, it is typically incorporated via an amide linkage, often through a condensation reaction with an aminopyridine derivative.[5]

Hypothesized Mechanism of Action of Resulting Potassium Channel Openers

The following diagram illustrates the general mechanism by which a potassium channel opener, synthesized using the 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid scaffold, would exert its effect on a neuron.

Conclusion

3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid is a prime example of a molecular building block whose value is realized in the properties and biological activities of the more complex molecules it helps to create. While it does not possess a significant mechanism of action on its own, its strategic use in the synthesis of kinase inhibitors and potassium channel openers is a testament to the importance of rational drug design and the careful selection of starting materials. The physicochemical advantages conferred by its fluorine and trifluoromethyl substituents, combined with the synthetic accessibility of its carboxylic acid group, ensure that it will remain a relevant and valuable tool in the arsenal of medicinal chemists for the foreseeable future. Further exploration of this and similar scaffolds will undoubtedly lead to the discovery of novel therapeutic agents for a wide range of diseases.

References

-

Kalinichenko, E., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PMC - PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-(trifluoromethoxy)benzoic acid. Retrieved from [Link]

-

ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

-

ACS Publications. (2025). N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

Bioorganic & Medicinal Chemistry. (n.d.). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved from [Link]

-

PubMed. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. Retrieved from [Link]

-

PMC - NIH. (2022). 3-(((1S,3S)-3-((R)-Hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione: Design and Synthesis of New Stereopure Multi-Target Antidiabetic Agent. Retrieved from [Link]

-

SciSpace. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]

- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

Chemsrc. (n.d.). 3-fluoro-4-[4-(trifluoromethoxy)phenyl]benzoic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic Acid Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Executive Summary

The strategic incorporation of fluorine and trifluoromethyl moieties into organic scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of a particularly compelling class of compounds: 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid and its derivatives. We will delve into the synthetic rationale, key biological activities, and mechanistic underpinnings of these molecules, offering valuable insights for researchers, scientists, and drug development professionals. This document will explore their potential as modulators of critical physiological pathways, including their roles as potassium channel openers and novel antibacterial agents, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses.

The Chemical Core: Physicochemical Properties and Synthetic Strategies

The 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid core is a synthetically accessible and highly versatile scaffold. The presence of both a fluorine atom and a trifluoromethyl group imparts unique electronic properties and metabolic stability to the molecule.[1]

Table 1: Physicochemical Properties of 3-Fluoro-4-(trifluoromethyl)benzoic acid

| Property | Value | Reference |

| CAS Number | 115754-21-7 | [2] |

| Molecular Formula | C₈H₄F₄O₂ | [2] |

| Molecular Weight | 208.11 g/mol | [2] |

| Melting Point | 174-179 °C | |

| Appearance | White to off-white solid | [3] |

| pKa | 3.35 ± 0.10 (Predicted) | [3] |

Rationale for Fluorine and Trifluoromethyl Group Incorporation

The trifluoromethyl group is a highly sought-after substituent in drug design due to its strong electron-withdrawing nature, metabolic stability, and ability to increase lipophilicity, which can enhance membrane permeability.[1] It is often used as a bioisostere for other groups to improve the pharmacokinetic profile of a compound.[1] The fluorine atom, with its small size and high electronegativity, can modulate the pKa of nearby functional groups and form key interactions with biological targets.[4]

Synthetic Pathways

The synthesis of the core structure and its derivatives can be achieved through various organic chemistry methodologies. A common approach involves the condensation of precursor molecules.[2]

Caption: General synthetic routes to the core and its derivatives.

Experimental Protocol 1: General Synthesis of Amide Derivatives

A common method for the synthesis of amide derivatives from the benzoic acid core involves the activation of the carboxylic acid followed by reaction with an appropriate amine.

-

Acid Chloride Formation: To a solution of 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid in an anhydrous solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and a catalytic amount of dimethylformamide (DMF).

-

Reaction Monitoring: Stir the reaction mixture at room temperature or gentle heat until the evolution of gas ceases. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Amine Coupling: In a separate flask, dissolve the desired amine in an anhydrous solvent with a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

-

Reaction Execution: Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

-

Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Therapeutic Applications

Derivatives of 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid have demonstrated significant potential in two primary therapeutic areas: as modulators of potassium channels for neurological disorders and as novel antibacterial agents.

KCNQ Potassium Channel Modulation: A Target for Epilepsy and Neuropathic Pain

Voltage-gated potassium channels of the KCNQ family (Kv7) play a crucial role in regulating neuronal excitability.[5] Specifically, the heteromeric KCNQ2/3 channels are key determinants of the M-current, which helps to stabilize the resting membrane potential and prevent repetitive firing of neurons.[6] Openers of KCNQ2/3 channels are therefore attractive candidates for the treatment of hyperexcitability disorders such as epilepsy and neuropathic pain.[2][5]

Derivatives of 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid have been investigated as potent and selective KCNQ2/3 channel openers.[2] The core structure serves as a crucial building block in the synthesis of these modulators.[2]

Caption: Signaling pathway of KCNQ channel openers.

Structure-Activity Relationship (SAR) for KCNQ Modulators:

The potency and selectivity of these compounds are highly dependent on their chemical structure. For instance, in a series of related KCNQ2/3 activators, the introduction of a trifluoromethyl group at the 4-position of a benzylamine moiety, combined with a fluorine atom on an aniline ring, resulted in a compound that was over 15 times more potent than the approved drug retigabine.[2]

Table 2: In Vitro Activity of a KCNQ2/3 Channel Opener Analog

| Compound | Target | Assay | EC₅₀ (µM) | Reference |

| ICA-27243 | KCNQ2/3 | ⁸⁶Rb⁺ Efflux | 0.2 | [1] |

| ICA-27243 | KCNQ2/3 | Whole-cell current | 0.4 | [1] |

*N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide, a structurally related KCNQ2/3 activator.

Experimental Protocol 2: In Vitro Evaluation of KCNQ Channel Activity using Electrophysiology

-

Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing human KCNQ2/3 channels.

-

Patch-Clamp Recording: Perform whole-cell patch-clamp recordings on the transfected CHO cells.

-

Compound Application: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the extracellular recording solution.

-

Data Acquisition: Apply voltage-step protocols to elicit KCNQ currents and record the resulting currents in the absence and presence of the test compounds.

-

Data Analysis: Measure the current amplitude and voltage-dependence of channel activation. Calculate the half-maximal effective concentration (EC₅₀) for channel activation by fitting the concentration-response data to a Hill equation.

Antibacterial Activity: A New Frontier Against Resistant Pathogens

The rise of antibiotic-resistant bacteria is a major global health threat. There is an urgent need for new classes of antibiotics with novel mechanisms of action. Pyrazole derivatives incorporating the trifluoromethylphenyl moiety have emerged as a promising class of antibacterial agents, particularly against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).[6][7]

Investigations into the mode of action of these compounds suggest that they exert their antibacterial effect through a broad range of inhibitory effects on macromolecular synthesis, potentially targeting fatty acid biosynthesis.[7]

Caption: Proposed mechanism of antibacterial action.

Structure-Activity Relationship (SAR) for Antibacterial Pyrazole Derivatives:

The antibacterial potency of these pyrazole derivatives is significantly influenced by the substituents on the aniline moiety.[7] In one study, a fluoro-trifluoromethyl substituted aniline derivative was identified as the most potent compound in the series.[8]

Table 3: Antibacterial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 59 | S. aureus (MRSA) | Sub-µg/mL | [8] |

| Compound 74 | S. aureus (MRSA) | Sub-µg/mL | [8] |

*Specific structures for compounds 59 and 74 can be found in the cited reference.[8]

Experimental Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

-

Bacterial Culture: Grow the bacterial strains to be tested (e.g., S. aureus, E. faecalis) in appropriate broth medium to the mid-logarithmic phase.

-

Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the bacterial culture to each well of the microtiter plate.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Future Directions and Conclusion

The 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid scaffold and its derivatives represent a promising area of research for the development of new therapeutics. The demonstrated activities as KCNQ channel modulators and antibacterial agents highlight the versatility of this chemical core.

Future research should focus on:

-

Lead Optimization: Further exploration of the SAR to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Detailed elucidation of the specific molecular targets and signaling pathways to enable rational drug design.

-

In Vivo Efficacy and Safety: Comprehensive preclinical studies to evaluate the in vivo efficacy, pharmacokinetics, and toxicology of lead compounds.

References

-

National Toxicology Program. (2018). NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Carboxylates. Retrieved from [Link]

-

Rahman, M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6443. Retrieved from [Link]

-

Hansa, R., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 219, 113402. Retrieved from [Link]

-

Zhimeng Biopharma. (2025). Zhimeng Biopharma's Next-Generation KCNQ2/3 Potassium Channel Opener Receives Clinical Trial Approval for ALS Phase 2/3 Study. Retrieved from [Link]

-

Brueggemann, L. I., et al. (2011). KCNQ2/3 openers show differential selectivity and site of action across multiple KCNQ channels. British Journal of Pharmacology, 164(8), 1747-1759. Retrieved from [Link]

-

Zarantonello, C., et al. (2009). Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives. X-ray structure of 3-SF5-C6H4-COOH. Journal of Fluorine Chemistry, 130(1), 85-91. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2009). Center for Drug Evaluation and Research: Fenofibric Acid. Retrieved from [Link]

-

Kuhnert, S., et al. (2012). Novel Amino-Nicotinamide Derivatives as Modulators of KCNQ2/3 Potassium Channels. ACS Medicinal Chemistry Letters, 3(11), 933-937. Retrieved from [Link]

-

Lee, H. J., et al. (2016). Gender differences in pharmacokinetics and tissue distribution of 3 perfluoroalkyl and polyfluoroalkyl substances in rats. Food and Chemical Toxicology, 97, 27-35. Retrieved from [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Retrieved from [Link]

-

Saleh, I., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(10), 1690-1697. Retrieved from [Link]

-

Saleh, I., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(10), 1690-1697. Retrieved from [Link]

-

Purser, S., et al. (2008). The role of trifluoromethyl and trifluoromethoxy groups in medicinal chemistry: implications for drug design. Journal of Medicinal Chemistry, 51(9), 2604-2612. Retrieved from [Link]

-

Hansa, R., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 219, 113402. Retrieved from [Link]

-

Avula, S., et al. (2026). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Scientia Pharmaceutica, 94(1), 11. Retrieved from [Link]

-

Schofield, M. R., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. Retrieved from [Link]

-

Li, M., et al. (2023). KCNQ2/3 Gain-of-Function Variants and Cell Excitability: Differential Effects in CA1 versus L2/3 Pyramidal Neurons. Journal of Neuroscience, 43(39), 6745-6761. Retrieved from [Link]

-

Wang, Y., et al. (2023). Functional characterization and in vitro pharmacological rescue of KCNQ2 pore mutations associated with epileptic encephalopathy. Frontiers in Molecular Neuroscience, 16, 1134549. Retrieved from [Link]

-

Zhou, W., et al. (2022). Clinical Study of 30 Novel KCNQ2 Variants/Deletions in KCNQ2-Related Disorders. Frontiers in Molecular Neuroscience, 15, 809810. Retrieved from [Link]

-

Wu, Y. J., et al. (2013). Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent and efficacious KCNQ2 (Kv7.2) opener for the treatment of neuropathic pain. Bioorganic & Medicinal Chemistry Letters, 23(22), 6188-6191. Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID | 115754-21-7 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Novel Amino-Nicotinamide Derivatives as Modulators of KCNQ2/3 Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. OLB-PM-34778770 - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

An In-depth Technical Guide to the Solubility and Stability of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic Acid

Introduction

3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid is a fluorinated aromatic carboxylic acid with a molecular weight of 208.11 g/mol .[1][2] Its structural complexity, featuring a benzoic acid moiety, a fluoro substituent, and a trifluoromethylphenyl group, suggests its potential as a key building block in the synthesis of active pharmaceutical ingredients (APIs).[1][3] Notably, derivatives of fluorinated benzoic acids are utilized in the development of drugs for conditions such as epilepsy.[1][3] For any compound to be a viable candidate in drug development, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive technical overview of the critical parameters of solubility and stability for 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid, offering field-proven insights and detailed experimental protocols for their evaluation.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid is essential for any further investigation.

| Property | Value | Source |

| Molecular Formula | C₈H₄F₄O₂ | [1] |

| Molecular Weight | 208.11 g/mol | [1] |

| Melting Point | 174-179 °C | [2][3] |

| Appearance | Off-white powder | [1] |

| pKa (Predicted) | 3.35 ± 0.10 | [2][3] |

Part 1: Solubility Assessment

The solubility of an API is a critical determinant of its bioavailability and subsequent therapeutic efficacy. Poor solubility can significantly hinder drug absorption.[4][] This section outlines a systematic approach to characterizing the solubility profile of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid.

Rationale for Solubility Testing

Determining the thermodynamic or equilibrium solubility provides the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure.[][6] This information is crucial for:

-

Formulation Development: Guiding the selection of appropriate excipients and delivery systems.

-

Biopharmaceutical Classification System (BCS): Classifying the drug substance based on its solubility and permeability, which informs regulatory pathways.[7]

-

Predicting Oral Bioavailability: Solubility is often a rate-limiting step for the absorption of orally administered drugs.[4]

Experimental Protocol: Thermodynamic Solubility Determination

This protocol describes the shake-flask method, a gold standard for determining thermodynamic solubility.[8]

Objective: To determine the equilibrium solubility of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid in various aqueous and organic solvents.

Materials:

-

3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid (solid powder)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Simulated Gastric Fluid (SGF), pH 1.2

-

Simulated Intestinal Fluid (SIF), pH 6.8

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Vials with screw caps

-

Orbital shaker/incubator

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Preparation of Stock Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) for the preparation of calibration standards.

-

Sample Preparation: Add an excess amount of solid 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid to a known volume of each test solvent in separate vials. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the samples to equilibrate for at least 24 hours to ensure that thermodynamic equilibrium is achieved.[6][8]

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Filtration and Dilution: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles. Dilute the filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

Data Analysis: Construct a calibration curve using the prepared standards. Use the regression equation from the calibration curve to calculate the concentration of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid in each solvent.

Data Presentation: Solubility Profile

The results of the solubility study should be presented in a clear and concise table.

| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) |

| Phosphate Buffered Saline | 7.4 | 25 | Experimental Data |

| Simulated Gastric Fluid | 1.2 | 37 | Experimental Data |

| Simulated Intestinal Fluid | 6.8 | 37 | Experimental Data |

| Water | ~7.0 | 25 | Experimental Data |

| Methanol | N/A | 25 | Experimental Data |

| Acetonitrile | N/A | 25 | Experimental Data |

| Dimethyl Sulfoxide (DMSO) | N/A | 25 | Experimental Data |

Note: The provided solubility of "Slightly" in DMSO and Methanol from supplier data indicates some level of solubility in these organic solvents.[2][3]

Visualizing the Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Assessment and Degradation Pathway Elucidation

Understanding the chemical stability of an API is a regulatory requirement and is crucial for ensuring its safety, efficacy, and shelf-life.[9] Forced degradation studies are employed to intentionally degrade the API under more severe conditions than accelerated stability testing to identify potential degradation products and establish degradation pathways.[9][10]

Rationale for Forced Degradation Studies

Forced degradation studies are essential for:

-

Developing Stability-Indicating Methods: The degradation products generated are used to develop and validate analytical methods, typically HPLC, that can separate and quantify the API from its degradants.[11][12][13]

-

Identifying Degradation Pathways: Understanding how the molecule degrades helps in designing stable formulations and selecting appropriate packaging and storage conditions.[9][14]

-

Characterizing Degradation Products: Identifying and characterizing significant degradation products is crucial for assessing their potential toxicity.[15]

Predicted Degradation Pathways

Based on the structure of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid, potential degradation pathways include:

-

Hydrolysis: The carboxylic acid group is generally stable to hydrolysis. However, under extreme pH and temperature, decarboxylation could be a possibility.

-

Oxidation: The aromatic rings could be susceptible to oxidation, potentially leading to the formation of hydroxylated byproducts.

-